2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide

Catalog No.
S11797076
CAS No.
M.F
C23H24FNO3
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(pro...

Product Name

2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide

IUPAC Name

2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[(4-propan-2-ylphenyl)methyl]acetamide

Molecular Formula

C23H24FNO3

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C23H24FNO3/c1-17(2)19-7-5-18(6-8-19)14-25(15-22-4-3-13-27-22)23(26)16-28-21-11-9-20(24)10-12-21/h3-13,17H,14-16H2,1-2H3

InChI Key

RNHYWQFTWVLJQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)F

The compound 2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide, with the CAS number 874191-88-5, is a synthetic organic compound characterized by its unique molecular structure. It has a molecular formula of C20H17F2NO3C_{20}H_{17}F_{2}NO_{3} and a molecular weight of 357.3 g/mol. The compound features a furan ring, a 4-fluorophenoxy group, and an acetamide moiety, making it of interest for various chemical and biological applications.

The reactivity of 2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide can be attributed to its functional groups. The acetamide group can undergo hydrolysis, while the fluorine atom may participate in nucleophilic substitution reactions. Additionally, the furan ring can engage in electrophilic aromatic substitution or oxidation reactions. Specific reaction pathways would depend on the conditions and reagents used.

Preliminary studies suggest that compounds with similar structural features exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the furan ring and fluorinated phenyl group may enhance the compound's bioactivity by influencing its interaction with biological targets.

The synthesis of 2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide typically involves multi-step organic reactions:

  • Formation of the Furan Derivative: Starting from furan, it can be alkylated with appropriate reagents.
  • Coupling Reaction: The furan derivative is then coupled with a fluorophenol using a base to form the ether linkage.
  • Acetamide Formation: Finally, an acetamide bond is formed by reacting the resulting intermediate with an appropriate amine in the presence of acetic anhydride or acetyl chloride.

Each step requires careful control of reaction conditions to ensure high yield and purity.

This compound has potential applications in pharmaceuticals due to its unique structure that may confer specific biological activities. It could be explored as a lead compound for drug development targeting diseases where inflammation or microbial infection is involved. Additionally, it may find uses in agrochemicals as a pesticide or herbicide due to its possible bioactivity against plant pathogens.

Interaction studies involving 2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide could focus on its binding affinity to various biological receptors or enzymes. Techniques such as molecular docking simulations and in vitro assays would help elucidate its mechanism of action and potential therapeutic targets.

Several compounds share structural similarities with 2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide. Notable examples include:

Compound NameStructure FeaturesUnique Properties
N-benzyl-2-(4-fluorophenyl)-2-{N-[(furan-2-yl)methyl]-1-(pyridin-2-yl)formamido}acetamideContains a pyridine ringPotential for different biological activity due to pyridine
5-hydroxymethylfurfuralFuran-based structureImportant platform chemical for further transformations
4-fluoro-N-benzylacetamideSimilar acetamide structureLacks the furan moiety, affecting reactivity

The uniqueness of 2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide lies in its combination of both fluorinated aromatic and furan components, which may enhance its pharmacological profile compared to structurally similar compounds.

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

381.17402179 g/mol

Monoisotopic Mass

381.17402179 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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